

"Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate"

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

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An In-depth Technical Guide to **Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate**

Abstract: This technical guide provides a comprehensive analysis of **Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate**, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores plausible synthetic routes, reactivity, state-of-the-art analytical characterization methodologies, and its applications as a versatile building block for pharmacologically relevant scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's role and utility.

Core Physicochemical Properties

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a β,δ -diketo ester, a class of compounds characterized by two carbonyl groups separated by a methylene group. This specific arrangement of functional groups imparts significant synthetic versatility. The primary identifier for any chemical entity is its molecular weight, which is fundamental for stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

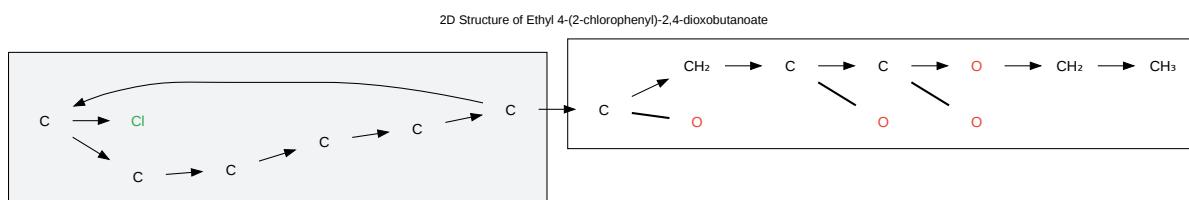
The properties of the title compound are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ ClO ₄	[1]
Molecular Weight	254.67 g/mol	[1]
Monoisotopic Mass	254.03459 Da	[2]
CAS Number	338982-35-7	[1]
IUPAC Name	Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate	[1]
Canonical SMILES	CCOC(=O)C(=O)CC(=O)C1=C C=CC=C1Cl	[2]

Note: The molecular weight is the average molecular mass, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry.

Chemical Structure

The structure, featuring an ethyl ester, two ketone functionalities, and a 2-chlorophenyl ring, is the source of its chemical reactivity and utility.



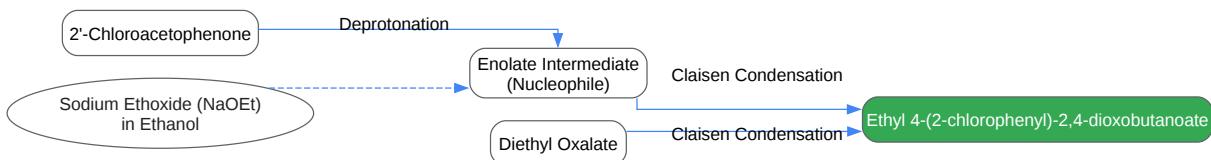
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Caption: 2D structure of the title compound.

Synthesis and Reactivity

The synthesis of γ -keto esters like **Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate** typically involves a Claisen condensation reaction. A plausible and efficient route involves the condensation of diethyl oxalate with 2'-chloroacetophenone.

Causality in Synthesis: The choice of a strong base, such as sodium ethoxide (NaOEt), is critical. The ethoxide anion is required to deprotonate the α -carbon of the 2'-chloroacetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the final diketo ester product. Using sodium ethoxide in ethanol is advantageous as it prevents transesterification of the ethyl ester.



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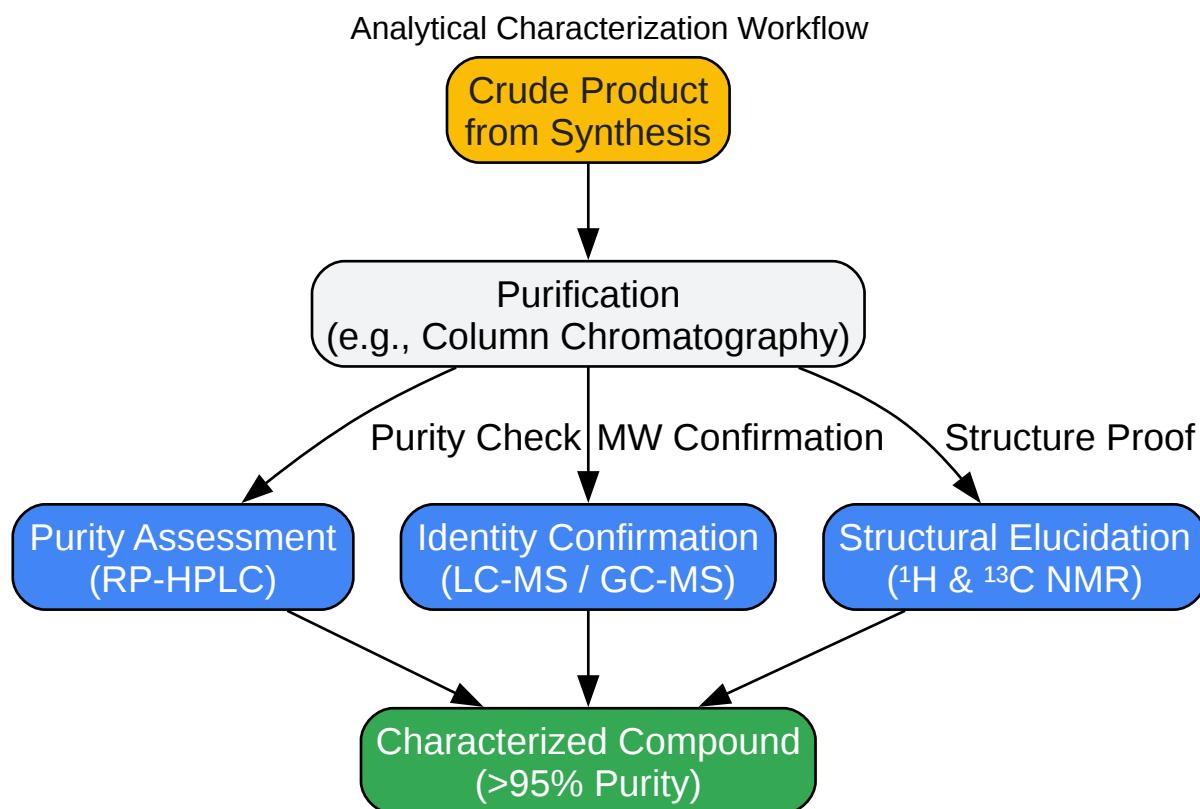
Caption: Plausible synthetic workflow via Claisen condensation.

The reactivity of this molecule is dominated by the 1,3-dicarbonyl system, which makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines) through condensation reactions with dinucleophiles like hydrazine or hydroxylamine. This is a cornerstone of its utility in medicinal chemistry.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is paramount. A multi-technique approach is standard practice, providing orthogonal data for a self-validating analytical system.

Analytical Workflow



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Caption: Logical workflow for analytical characterization.

Expected Analytical Data

Based on the analysis of structurally similar compounds, the following data can be anticipated.

[3][4]

Technique	Expected Observations
Mass Spectrometry (MS)	Molecular Ion ($[M]^+$) at m/z 254 and an $M+2$ peak at m/z 256 (approx. 1:3 ratio) due to the ^{35}Cl and ^{37}Cl isotopes. Key fragments would correspond to the loss of the ethoxy group ($\bullet\text{OCH}_2\text{CH}_3$) and the ethyl ester moiety ($\bullet\text{COOCH}_2\text{CH}_3$). ^[4]
^1H NMR Spectroscopy	Signals corresponding to the ethyl group (triplet and quartet), a methylene singlet for the CH_2 between the carbonyls, and distinct aromatic protons in the 7-8 ppm region, with splitting patterns characteristic of an ortho-substituted benzene ring.
^{13}C NMR Spectroscopy	Resonances for three carbonyl carbons (>160 ppm), aromatic carbons (120-140 ppm), the methylene carbon, and the ethyl group carbons.
HPLC	A sharp, single peak under reversed-phase conditions, indicating high purity. The retention time is dependent on the specific column and mobile phase used.

Applications in Research and Drug Development

The primary value of **Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate** lies in its role as a versatile synthon, or building block, for constructing more complex molecular architectures. Its 1,3-dicarbonyl motif is a privileged scaffold for accessing a wide array of heterocyclic systems, which are prevalent in marketed drugs.

For example, reacting the compound with substituted hydrazines is a standard and efficient method to produce pyrazole derivatives. Pyrazoles are core structures in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and kinase inhibitors. The 2-chlorophenyl substituent can be strategically used to modulate the pharmacological properties of the final molecule, influencing factors like binding affinity,

metabolic stability, and lipophilicity. The development of novel pyrrole derivatives with potential biological activity often utilizes similar diketo ester precursors.^[5]

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound would be handled and utilized in a research setting.

Protocol: Synthesis of a Pyrazole Derivative

This protocol describes a standard Knorr pyrazole synthesis, a self-validating process where the reaction progress is monitored to completion.

- Reaction Setup: To a solution of **Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate** (1.0 eq, 255 mg) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.1 eq).
- Reaction Execution: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction. Heat the mixture to reflux (approx. 78 °C).
- In-Process Control (Trustworthiness): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is deemed complete upon the disappearance of the starting material spot.
- Workup and Purification: Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter the drying agent and concentrate the filtrate to yield the crude pyrazole product. Purify via column chromatography on silica gel to obtain the final, high-purity compound.
- Validation: Confirm the structure and purity of the isolated product using HPLC, LC-MS, and NMR as described in Section 3.

Protocol: Purity Analysis by RP-HPLC

This protocol outlines a robust method for determining the purity of the title compound, adapted from methodologies for similar chemical entities.[\[5\]](#)

- System Preparation: Use a C18 column (e.g., 150 x 4.6 mm, 5 μ m) on a standard HPLC system with a UV detector.
- Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of any acidic impurities.
- Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30 °C
 - Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).
- Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A result >95% is typically considered pure for research applications.

Conclusion

Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, with a molecular weight of 254.67 g/mol, is more than a simple chemical. It is a highly functionalized and reactive intermediate that serves as a gateway to complex heterocyclic structures of significant interest in pharmaceutical and materials science. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is essential for its effective application in advanced scientific research.

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- To cite this document: BenchChem. ["Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454041#ethyl-4-2-chlorophenyl-2-4-dioxobutanoate-molecular-weight]

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